molecular formula C4H10O3 B15162808 2-Methoxypropane-1,2-diol CAS No. 143183-10-2

2-Methoxypropane-1,2-diol

Cat. No.: B15162808
CAS No.: 143183-10-2
M. Wt: 106.12 g/mol
InChI Key: JQUWCYSGSDOZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypropane-1,2-diol, also known as 3-methoxy-1,2-propanediol, is an organic compound with the molecular formula C4H10O3. It is a derivative of glycerol where one of the hydroxyl groups is replaced by a methoxy group. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

2-Methoxypropane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods often involve the transesterification of glycerol with methanol, which can be catalyzed by either acidic or basic catalysts .

Chemical Reactions Analysis

2-Methoxypropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to glycerol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-Methoxypropane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxypropane-1,2-diol exerts its effects varies depending on its application. In biological systems, it can interact with cellular membranes and proteins, stabilizing them during freezing and thawing processes. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

2-Methoxypropane-1,2-diol can be compared with other similar compounds such as:

Properties

CAS No.

143183-10-2

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

2-methoxypropane-1,2-diol

InChI

InChI=1S/C4H10O3/c1-4(6,3-5)7-2/h5-6H,3H2,1-2H3

InChI Key

JQUWCYSGSDOZOO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.